

Application Notes and Protocols: CFDA-SE Staining for Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 5-(6)-Carboxyfluorescein diacetate

Cat. No.: B8054907

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a highly effective fluorescent dye used for long-term cell tracking and the analysis of cell proliferation.[1][2][3] This cell-permeable compound readily diffuses into cells.[4][5] Once inside, intracellular esterases cleave the acetate groups, converting CFDA-SE into the fluorescent molecule carboxyfluorescein succinimidyl ester (CFSE), which is then retained within the cell.[1][6][7] The succinimidyl ester group of CFSE covalently binds to intracellular proteins, ensuring stable, long-term labeling.[6][8]

As cells divide, the CFSE label is distributed equally between the two daughter cells.[3][5] This results in a progressive halving of the fluorescence intensity with each cell division, which can be quantified using flow cytometry to distinguish different generations of cells.[1][6] This powerful technique allows for the detailed analysis of cell proliferation kinetics and can be combined with immunophenotyping to study the proliferative responses of specific cell subsets.[9][10]

Mechanism of Action

The mechanism of CFDA-SE staining and subsequent cell tracking is a two-step intracellular process.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of CFDA-SE Staining.

Materials and Reagents

- CFDA-SE (5(6)-carboxyfluorescein diacetate succinimidyl ester)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Bovine Serum Albumin (BSA)
- Complete cell culture medium (e.g., RPMI + 10% FBS)
- Fetal Bovine Serum (FBS)
- Cells of interest in a single-cell suspension
- Flow cytometer with a 488 nm laser

Experimental Protocols

This protocol provides a general guideline for CFDA-SE staining. Optimal conditions, particularly the CFDA-SE concentration and incubation time, should be determined for each cell type and experimental setup.[11][12]

Reagent Preparation

CFDA-SE Stock Solution (e.g., 2 mM): Prepare a stock solution of CFDA-SE at a concentration 1000-fold higher than the final working concentration in anhydrous DMSO.[11][13] For example, to achieve a final concentration of 2 μ M, prepare a 2 mM stock solution.[13] Aliquot into single-use vials and store at -20°C , protected from light and moisture.[11][13] Hydrolysis of CFDA-SE can occur in the presence of water, leading to decreased labeling efficiency.[13]



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Staining Protocol

The following workflow outlines the key steps for staining cells with CFDA-SE for flow cytometric analysis.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Caption: CFDA-SE Staining Workflow.

Detailed Steps:

- Cell Preparation: Prepare a single-cell suspension of your cells of interest in PBS or HBSS containing 0.1% BSA.[11][13] The cell concentration can range from 1×10^6 cells/mL for in vitro experiments to 5×10^7 cells/mL for adoptive transfer studies.[11][13] Ensure the cells are in a single-cell suspension by filtering through a nylon mesh if necessary.[13]
- Prepare CFDA-SE Working Solution: Dilute the CFDA-SE stock solution in PBS with 0.1% BSA to a 2x final labeling concentration.[11][13] For example, if your desired final concentration is 5 μ M, prepare a 10 μ M solution.[13] The volume of this solution should be equal to the volume of your cell suspension.[11][13]
- Staining: Add an equal volume of the 2x CFDA-SE working solution to the cell suspension.[11][13] Mix gently and incubate for 5 to 10 minutes at 37°C, protected from light.[13]
- Stopping the Reaction: Immediately stop the staining reaction by adding 5 volumes of ice-cold complete culture medium (containing FBS) and centrifuge the cells.[2] The proteins in the serum will quench any unreacted CFDA-SE.[11][13]
- Washing: Wash the cells two to three times with complete culture medium to remove any unbound dye.[10][13] An optional incubation step at 37°C for 5 minutes after the second

wash can help facilitate the diffusion of free, unreacted dye out of the cells before the final wash.[11][13]

- Time Zero Control: It is recommended to take an aliquot of the stained cells for immediate analysis by flow cytometry. This will serve as the "time zero" or undivided population reference.[6][10]
- Cell Culture: Resuspend the remaining cells in fresh, pre-warmed culture medium and place them under the appropriate conditions for cell proliferation.[6]
- Flow Cytometry Analysis: At desired time points, harvest the cells and analyze them on a flow cytometer equipped with a 488 nm laser.[6] The CFSE signal is typically detected in the FITC channel (e.g., using a 530/30 bandpass filter).[13]



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Data Analysis

The data from a CFDA-SE proliferation assay is typically visualized as a histogram of fluorescence intensity. The undivided parent population will show the highest fluorescence intensity.[7] With each cell division, the fluorescence intensity is halved, resulting in a series of distinct peaks, each representing a successive generation of cells.[1][9] Unstained cells should be used as a negative control to set the background fluorescence.[14]

Troubleshooting



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stemcell.com [stemcell.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 5. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 6. bio-rad.com [bio-rad.com]
- 7. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. bu.edu [bu.edu]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- [13. flowcytometry.utoronto.ca](https://flowcytometry.utoronto.ca) [flowcytometry.utoronto.ca]
- [14. lumiprobe.com](https://lumiprobe.com) [lumiprobe.com]
- To cite this document: BenchChem. [Application Notes and Protocols: CFDA-SE Staining for Flow Cytometry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8054907#cfda-se-staining-protocol-for-flow-cytometry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)